molecular formula C5H2FN3 B1386991 5-Fluoropyrimidine-2-carbonitrile CAS No. 38275-55-7

5-Fluoropyrimidine-2-carbonitrile

Cat. No. B1386991
CAS RN: 38275-55-7
M. Wt: 123.09 g/mol
InChI Key: GAIUVAWQVCEHIS-UHFFFAOYSA-N
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Description

5-Fluoropyrimidine-2-carbonitrile is a chemical compound with the molecular formula C5H2FN3 . It has a molecular weight of 123.09 g/mol.


Synthesis Analysis

The synthesis of 5-Fluoropyrimidine-2-carbonitrile involves a reaction with zinc in ISOPROPYLAMIDE at 100℃ for 10 hours in a microwave reactor . The reaction mixture is then diluted with EtOAc and washed with brine three times. The organic layer is obtained and evaporated to dryness. The dried residue is purified by silica gel chromatography to afford the title compound .


Molecular Structure Analysis

The molecular structure of 5-Fluoropyrimidine-2-carbonitrile is characterized by the presence of fluorine, nitrogen, and carbon atoms . The InChI Key for this compound is GAIUVAWQVCEHIS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Fluoropyrimidine-2-carbonitrile is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble .

Scientific Research Applications

1. Role in Chemotherapy and Cancer Research

5-Fluoropyrimidine-2-carbonitrile, as a fluoropyrimidine derivative, is significantly implicated in cancer research and chemotherapy. Fluoropyrimidines like 5-fluorouracil (5-FU) are key in treating a variety of cancers, especially solid tumors. These compounds have been studied extensively for their pharmacokinetics and the underlying mechanisms of their anticancer activity. For instance, a study highlighted the importance of human uridine phosphorylase inhibitors in modulating the toxicity of fluoropyrimidines, suggesting a new approach to ameliorate 5-FU-induced intestinal mucositis, a common side effect of fluoropyrimidine therapy (Renck et al., 2014).

2. Cardiotoxicity Associated with Fluoropyrimidines

Fluoropyrimidine-induced cardiotoxicity (FIC) is a critical area of study, with research focusing on the pathogenesis, risk factors, and potential treatment strategies. A comprehensive review on FIC discussed the pathogenetic models, including coronary vasospasm and endothelium damage, along with the role of laboratory markers and cardiac imaging in detection and management (Depetris et al., 2018).

3. Metabolism and Pharmacokinetics

The metabolism and pharmacokinetics of fluoropyrimidines are another major research focus. Myers et al. (1976) discussed the need for comprehensive pharmacokinetic studies in humans, including the distribution of uridine kinase and other enzymes in tissues, which could clarify the control mechanisms of 5-FU activation. This knowledge is crucial for improving the clinical utility of fluoropyrimidines (Myers et al., 1976).

4. Noninvasive Studies and Imaging Techniques

Noninvasive studies using imaging technologies like PET and MRI offer insights into the fate of fluoropyrimidines at their target sites. These methodologies are essential for understanding the mechanism of action of these drugs and for developing strategies to optimize chemotherapy for individual patients (Wolf et al., 2003).

5. Novel Antiproliferative Agents

Research into new derivatives of fluoropyrimidines has led to the development of compounds with significant antiproliferative activities. For example, a study on 6-Thienylpyrimidine-5-carbonitrile derivatives demonstrated potent antiproliferative effects against human breast cancer cells (Aboulwafa et al., 2021).

6. Prediction of Chemotherapy Outcomes

Understanding the genetic factors affecting the efficacy of fluoropyrimidine treatment is crucial for predicting clinical outcomes in chemotherapy. Research in this area, such as Ichikawa's study, discusses the role of gene expressions in the 5-FU metabolic pathway and their relation to the effectiveness of fluoropyrimidine treatment for metastatic gastric cancer (Ichikawa, 2006).

7. Synthesis and Evaluation of New Derivatives

The synthesis of new fluoropyrimidine derivatives, such as fluoro-rich pyrimidine-5-carbonitriles, and their evaluation as antitubercular agents against specific receptors, is a growing research area. Kapadiya et al. (2022) conducted a study that illustrated the potential of these compounds in treating Mycobacterium tuberculosis (Kapadiya et al., 2022).

Safety And Hazards

5-Fluoropyrimidine-2-carbonitrile may cause skin irritation, serious eye irritation, and may be harmful if inhaled or swallowed . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-fluoropyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FN3/c6-4-2-8-5(1-7)9-3-4/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIUVAWQVCEHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657727
Record name 5-Fluoropyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoropyrimidine-2-carbonitrile

CAS RN

38275-55-7
Record name 5-Fluoro-2-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38275-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoropyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoropyrimidine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Ioannidis, ML Lamb, T Wang, L Almeida… - Journal of medicinal …, 2011 - ACS Publications
… Palladium-catalyzed cyanation of the commercially available 2-chloro-5-fluoropyrimidine proceeded smoothly to afford the corresponding 5-fluoropyrimidine-2-carbonitrile 10. The …
Number of citations: 132 pubs.acs.org
T Wang, ML Lamb, DA Scott, H Wang… - Journal of medicinal …, 2008 - ACS Publications
… To a solution of 5-fluoropyrimidine-2-carbonitrile (compound 25, 1.0 g, 8.1 mmol) in THF (10 mL) was added a solution of MeMgBr (3.3 mL, 9.75 mmol) in ether dropwise at 0 C. After …
Number of citations: 78 pubs.acs.org
H Fathy, W Abdelhady, RS Ibrahim - Int. J. Pharm. Sci. Rev. Res, 2020 - academia.edu
… amino acid residues of the co-crystallized ligand of the used cathepsin L crystalline structure (4-[1,3benzodioxol-5-ylmethyl(2-phenoxyethyl)amino]-5fluoropyrimidine-2-carbonitrile) …
Number of citations: 2 www.academia.edu
L Frodsham, M Golden, S Hard… - … Process Research & …, 2013 - ACS Publications
… A solution of 2 M MeMgCl (268 mL, 0.81 mol) in tetrahydrofuran was added to a solution of 5-fluoropyrimidine-2-carbonitrile (4) (82.5 g, 0.65 mol) in 2-methyltetrahydrofuran (600 mL) at …
Number of citations: 48 pubs.acs.org

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